molecular formula C11H10BrN3O2 B015026 6-Amino-1-benzyl-5-bromouracil CAS No. 72816-87-6

6-Amino-1-benzyl-5-bromouracil

Cat. No.: B015026
CAS No.: 72816-87-6
M. Wt: 296.12 g/mol
InChI Key: MKHMQYHCJPMREC-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-5-bromouracil is a synthetic compound with the molecular formula C11H10BrN3O2 and a molecular weight of 296.12 g/mol . It is a derivative of uracil, a pyrimidine nucleobase, and features a bromine atom at the 5-position, an amino group at the 6-position, and a benzyl group at the 1-position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Scientific Research Applications

6-Amino-1-benzyl-5-bromouracil is utilized in several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-benzyl-5-bromouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 6-Amino-1-benzyl-5-bromouracil involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to form hydrogen bonds with the active sites of certain enzymes, thereby inhibiting their activity. This interaction can alter the enzyme’s function and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-benzyl-5-bromouracil is unique due to the presence of both the benzyl group and the amino group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-amino-1-benzyl-5-bromopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHMQYHCJPMREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356357
Record name 6-AMINO-1-BENZYL-5-BROMOURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72816-87-6
Record name 6-AMINO-1-BENZYL-5-BROMOURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of bromine (33.17 ml) in acetic acid (300 ml) was added slowly to a solution of 6-amino-1-benzyluracil and anhydrous sodium acetate (93.29 g) in acetic acid (300 ml) and stirred for 6 hours. The reaction mixture was cooled in ice-cold water. The precipitate was filtered and dried under vacuum to provide 6-amino-1-benzyl-5-bromouracil (134.0 g).
Quantity
33.17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93.29 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that the 1-benzyl group in 6-Amino-1-benzyl-5-bromouracil is important for the synthesis and can be removed later. Why is this group so crucial in the early stages, and why is its removal sometimes problematic?

A1: The 1-benzyl group in this compound acts as a protecting group during the initial nucleophilic substitution reaction with methylamine []. This bulky group prevents unwanted side reactions at the 1-position of the uracil ring, ensuring the methylamine selectively replaces the bromine atom at the 5-position.

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